molecular formula C3H5Cl2NO2S B2814358 3-Chloroazetidine-1-sulfonyl chloride CAS No. 2503209-25-2

3-Chloroazetidine-1-sulfonyl chloride

Cat. No.: B2814358
CAS No.: 2503209-25-2
M. Wt: 190.04
InChI Key: ULQPPUVOWAYYBR-UHFFFAOYSA-N
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Description

3-Chloroazetidine-1-sulfonyl chloride is a chemical compound with the molecular formula C3H6ClNO2S. It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles.

Preparation Methods

The synthesis of 3-chloroazetidine-1-sulfonyl chloride typically involves the reaction of azetidine with chlorosulfonic acid. The reaction conditions often require careful control of temperature and the use of an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

3-Chloroazetidine-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Ring-Opening Reactions: Due to the ring strain in the azetidine ring, it can undergo ring-opening reactions under appropriate conditions.

    Oxidation and Reduction: It can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common reagents used in these reactions include bases like sodium hydroxide for substitution reactions and reducing agents like lithium aluminum hydride for reduction reactions. Major products formed from these reactions include various substituted azetidines and sulfonyl derivatives .

Scientific Research Applications

3-Chloroazetidine-1-sulfonyl chloride has diverse applications in scientific research:

Comparison with Similar Compounds

3-Chloroazetidine-1-sulfonyl chloride can be compared with other azetidine derivatives, such as:

    Azetidine-2-carboxylic acid: Another azetidine derivative used in peptide synthesis.

    3-Azetidinone: Known for its use in the synthesis of β-lactam antibiotics.

    N-Boc-azetidine: Used as a protecting group in organic synthesis.

The uniqueness of this compound lies in its sulfonyl chloride functional group, which imparts distinct reactivity and makes it suitable for specific synthetic applications .

Properties

IUPAC Name

3-chloroazetidine-1-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5Cl2NO2S/c4-3-1-6(2-3)9(5,7)8/h3H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULQPPUVOWAYYBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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